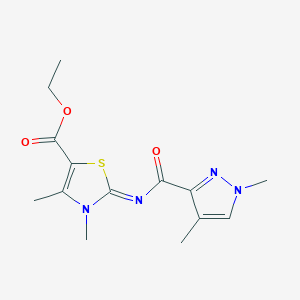
(E)-ethyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-ethyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 322.39 g/mol
- CAS Number : 1203432-42-1
The biological activity of this compound can be attributed to its structure, which includes a thiazole ring and a pyrazole moiety. These functional groups are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| HT-29 | 6.43 | Doxorubicin: 2.24 |
| PC-3 | 9.83 | Doxorubicin: 3.86 |
These results indicate that the compound exhibits promising cytotoxicity comparable to established chemotherapeutics.
Anti-inflammatory Activity
The thiazole and pyrazole components are known for their anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Enzyme Inhibition
Research has shown that similar compounds can act as inhibitors for various enzymes involved in cancer progression and inflammation. For example, inhibition of phosphodiesterase (PDE) enzymes has been documented:
| Enzyme | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| PDE3A | 0.24 | Vesnarinone: 11.21 |
| PDE3B | 2.34 | Vesnarinone: 14.54 |
This indicates a strong potential for therapeutic applications targeting these pathways.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Study on Anticancer Activity : A study reported that a related pyrazole derivative showed significant activity against colon cancer cell lines with an IC₅₀ value lower than that of standard treatments like cisplatin.
- In Vivo Toxicity Assessment : Toxicity studies on Swiss albino mice indicated that doses up to 100 mg/kg were non-toxic over a period of 28 days, suggesting a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that modifications in the substituents on the pyrazole and thiazole rings can enhance biological activity. Electron-withdrawing groups at specific positions have been associated with increased potency against cancer cell lines.
Properties
IUPAC Name |
ethyl 2-(1,4-dimethylpyrazole-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-6-21-13(20)11-9(3)18(5)14(22-11)15-12(19)10-8(2)7-17(4)16-10/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOYAMWAYXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=NN(C=C2C)C)S1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














